molecular formula C12H24N2O2S B084940 N,N'-dicyclohexylsulfamide CAS No. 14041-87-3

N,N'-dicyclohexylsulfamide

Cat. No. B084940
CAS RN: 14041-87-3
M. Wt: 260.4 g/mol
InChI Key: TWRLCLQBOADOST-UHFFFAOYSA-N
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Patent
US07691929B2

Procedure details

Under a nitrogen atmosphere, a solution of 98.5% sulfuryl chloride (10.0 mL, 121 mmol) in 40 mL of dichloromethane is added dropwise at 0° C. to a solution of cyclohexylamine (30.0 g, 303 mmol) and triethylamine (84 mL, 606 mmol) in 150 mL of dichloromethane. The reaction mixture is stirred 4 hours at 0° C., neutralized with water, and diluted in dichloromethane (300 mL). The organic components are successively washed with diluted hydrochloric aqueous solution, NaHCO3 aqueous solution and brine, dried (Na2SO4), and concentrated under reduced pressure. The residue is suspended in ether, filtered through Büchner, and the precipitate is washed two times with 100 ml of ether to yield white crystals of N,N′-bis(cyclohexyl)sulfamide (14.0 g, 45%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](Cl)(Cl)(=[O:3])=[O:2].[CH:6]1([NH2:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.C([N:15]([CH2:18][CH3:19])CC)C.O>ClCCl>[CH:6]1([NH:12][S:1]([NH:15][CH:18]2[CH2:19][CH2:8][CH2:7][CH2:6][CH2:11]2)(=[O:3])=[O:2])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
30 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
84 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred 4 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic components are successively washed
ADDITION
Type
ADDITION
Details
with diluted hydrochloric aqueous solution, NaHCO3 aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through Büchner
WASH
Type
WASH
Details
the precipitate is washed two times with 100 ml of ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CCCCC1)NS(=O)(=O)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.